molecular formula C13H13Cl2N3O2S B2565940 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1207053-98-2

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea

Cat. No. B2565940
CAS RN: 1207053-98-2
M. Wt: 346.23
InChI Key: ZZZVCVACROOWSS-UHFFFAOYSA-N
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Description

1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea, also known as DMTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Research has been focused on the synthesis and evaluation of biological activities of various urea derivatives, including those related to 1-(4-(2,5-Dichlorophenyl)thiazol-2-yl)-3-(2-methoxyethyl)urea. For instance, novel thiazolyl urea derivatives have been synthesized, showing promising antitumor activities. These compounds were synthesized through specific reactions involving substituted phentyl-thiazoles and isocyanatobenzene, highlighting their potential in cancer treatment research (S. Ling et al., 2008).

Antioxidant and Antimicrobial Activities

Another area of application includes the development of thiazole analogues possessing urea, thiourea, and selenourea functionalities. These compounds were found to exhibit significant antioxidant activity, with some displaying potent activity comparable to standard antioxidants. This suggests their potential as new antioxidant agents worthy of further investigation (M. V. Bhaskara Reddy et al., 2015).

Nonlinear Optical Properties

The nonlinear optical properties of bis-chalcone derivatives, including those related to urea compounds, have been studied, showing significant potential in optical limiting materials due to phenomena such as two-photon absorption. This research demonstrates the application of these compounds in the development of new optical materials (S. Shettigar et al., 2006).

Anticholinesterase and Antioxidant Activities

Coumarylthiazole derivatives containing aryl urea/thiourea groups have been synthesized, showing inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are important targets in Alzheimer's disease treatment. These compounds also demonstrated significant antioxidant activity, suggesting their therapeutic potential in neurodegenerative diseases (B. Z. Kurt et al., 2015).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations on derivatives, including those structurally related to this compound, have been conducted to predict biological effects and enhance understanding of their interaction with biological targets. These studies provide insights into the potential applications of these compounds in drug design and development (A. Viji et al., 2020).

properties

IUPAC Name

1-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2S/c1-20-5-4-16-12(19)18-13-17-11(7-21-13)9-6-8(14)2-3-10(9)15/h2-3,6-7H,4-5H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZVCVACROOWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC(=CS1)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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